2-Cyclopropoxy-5-methoxybenzoic acid
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Overview
Description
2-Cyclopropoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-5-methoxybenzoic acid involves several steps. One common method includes the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction is carried out at temperatures ranging from 80 to 150°C and pressures between 0.18 to 1.4 MPa . The resulting product is then subjected to hydrolysis and acidification to obtain the final compound. This method is suitable for industrial production due to its high yield and low environmental impact.
Chemical Reactions Analysis
2-Cyclopropoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and cyclopropoxy groups influence the reactivity of the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can undergo demethylation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can modulate various biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
2-Cyclopropoxy-5-methoxybenzoic acid can be compared with other similar compounds, such as:
2-Methoxybenzoic acid: This compound lacks the cyclopropoxy group and has different reactivity and applications.
2-Cyclopropyl-5-methoxybenzoic acid: This compound has a cyclopropyl group instead of a cyclopropoxy group, leading to variations in its chemical behavior. The presence of the cyclopropoxy group in this compound imparts unique properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-8-4-5-10(15-7-2-3-7)9(6-8)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
DFGZAPSNRCTLJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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